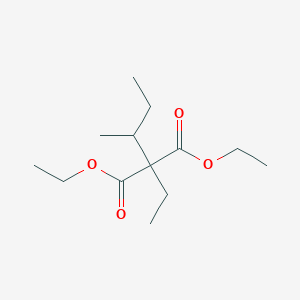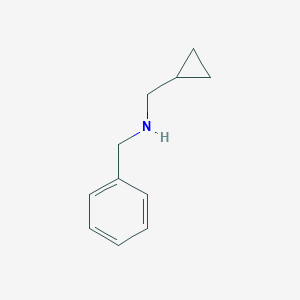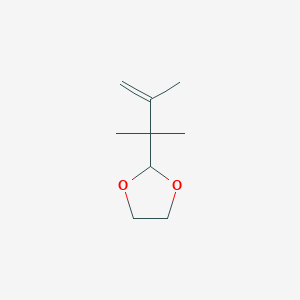![molecular formula C10H14O B054370 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane CAS No. 117221-80-4](/img/structure/B54370.png)
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, also known as OXT, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique structure and potential applications. OXT has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicinal chemistry. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been used as a building block for the synthesis of other compounds, such as macrocycles and polycyclic compounds. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as a drug delivery system, due to its cyclic structure and ability to form complexes with other molecules.
Wirkmechanismus
The mechanism of action of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is not fully understood, but it is believed to involve the formation of complexes with other molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to form complexes with metal ions, such as copper and zinc, and with organic molecules, such as amino acids and nucleotides. These complexes may play a role in the biological activity of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane are still being studied, but it has been shown to have antimicrobial and anticancer activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis in cancer cells. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane in lab experiments is its unique structure, which allows for the formation of complex molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can also be synthesized using various methods, allowing for flexibility in experimental design. However, the synthesis of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be challenging, and the purity of the compound can vary depending on the synthesis method used.
Zukünftige Richtungen
There are many potential future directions for research on 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane. One area of interest is the development of new synthesis methods for 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with improved yields and purity. Another area of interest is the study of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane complexes with other molecules, and their potential biological activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane may also have applications in the development of new drugs, due to its unique structure and potential for complex formation.
Conclusion:
In conclusion, 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is a cyclic ether compound that has potential applications in a variety of scientific fields. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, and its mechanism of action and biological activity are still being studied. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
Synthesemethoden
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, including the Diels-Alder reaction, the Prins reaction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Prins reaction involves the reaction of an aldehyde or ketone with an alkene to form a cyclic ether. The Pauson-Khand reaction involves the reaction of an alkyne with an alkene and a metal catalyst to form a cyclopentenone. Each of these methods has been used to synthesize 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with varying yields and purity.
Eigenschaften
CAS-Nummer |
117221-80-4 |
|---|---|
Produktname |
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-oxatetracyclo[5.2.2.01,6.02,4]undecane |
InChI |
InChI=1S/C10H14O/c1-3-10-4-2-6(1)7(10)5-8-9(10)11-8/h6-9H,1-5H2 |
InChI-Schlüssel |
JAUNSKPQYMPJOJ-UHFFFAOYSA-N |
SMILES |
C1CC23CCC1C2CC4C3O4 |
Kanonische SMILES |
C1CC23CCC1C2CC4C3O4 |
Synonyme |
2H-1b,4-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-bta-,4-bta-,4a-alpha-,5a-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)






![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
